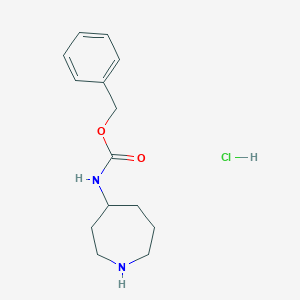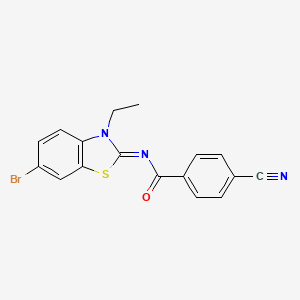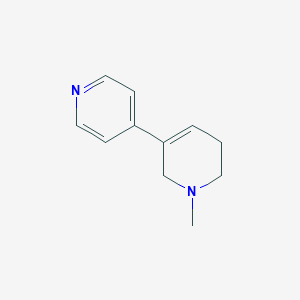
N-(5-bromo-4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide: is a chemical compound that belongs to the class of pyrimidinyl thiophenes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide typically involves the following steps:
Bromination: The starting material, 4,6-dimethylpyrimidin-2-ylamine, undergoes bromination to introduce the bromo group at the 5-position.
Thiophene-2-carboxamide Coupling: The brominated pyrimidinyl compound is then coupled with thiophene-2-carboxamide using suitable coupling reagents and conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(5-bromo-4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions at the bromo and amino groups are possible, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Corresponding oxo derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Various derivatives with different substituents at the bromo and amino positions.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly for treating various diseases. Industry: The compound is utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which N-(5-bromo-4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide: Lacks the bromo group at the 5-position.
N-(5-bromo-4,6-dimethylpyrimidin-2-yl)benzamide: Similar structure but with a benzamide group instead of thiophene-2-carboxamide.
Uniqueness: N-(5-bromo-4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide is unique due to the presence of both the bromo group and the thiophene-2-carboxamide moiety, which contribute to its distinct chemical and biological properties.
This compound continues to be a subject of interest in scientific research, with ongoing studies aimed at uncovering its full potential and applications.
Properties
IUPAC Name |
N-(5-bromo-4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3OS/c1-6-9(12)7(2)14-11(13-6)15-10(16)8-4-3-5-17-8/h3-5H,1-2H3,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERYGESLBYDWGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC(=O)C2=CC=CS2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 8-oxa-5-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2991228.png)
![3-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carbonyl)-5-(thiophen-2-yl)-1,2-oxazole](/img/structure/B2991229.png)
![2-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2991231.png)


![1-Phenyl-4-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2991237.png)
![(4-chlorophenyl)[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanol](/img/structure/B2991238.png)

![3,7,7-trimethyl-4-(4-methylphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2991240.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2991242.png)
![6-(4-Chlorophenyl)-4-methyl-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2991243.png)

![(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl chloride](/img/structure/B2991249.png)

